BENGHE Methodological & Application

Check Availability & Pricing

Application Note & Protocol: Flow Cytometric
Identification of IL-25-Producing Cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LT25

Cat. No.: B15603948

For Researchers, Scientists, and Drug Development
Professionals
Introduction

Interleukin-25 (IL-25), also known as IL-17E, is a key cytokine that initiates and amplifies type 2
immune responses.[1] It is implicated in various physiological and pathological processes,
including allergic inflammation, autoimmune diseases, and host defense against helminth
infections.[1][2] IL-25 is produced by a diverse range of immune and non-immune cells, such
as T helper 2 (Th2) cells, group 2 innate lymphoid cells (ILC2s), epithelial cells, and mast cells.
[2][3][4] Identifying and quantifying the specific cellular sources of IL-25 is crucial for
understanding disease mechanisms and developing targeted therapeutics.

This application note provides a detailed protocol for identifying IL-25-producing cells using
intracellular flow cytometry. This powerful technique allows for the simultaneous analysis of
multiple parameters at the single-cell level, enabling precise characterization of the phenotype
and frequency of IL-25-expressing cells within a heterogeneous population.

Background
Cellular Sources of IL-25

IL-25 is expressed by a variety of cell types, often located at barrier surfaces, earning it the
designation of an "alarmin" cytokine released in response to damage or allergens.[2]
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Cell Type

Primary Location(s)

Known Stimuli / Context

Th2 Cells

Mucosal tissues, Lymphoid

organs

Antigen-specific activation,

Allergic inflammation[1][2]

Group 2 Innate Lymphoid Cells
(ILC2s)

Lungs, Intestine, Skin, Spleen

Allergens, Helminth infection,
IL-33[1][5][6]

Allergens, Pathogens, Cellular

Epithelial Cells Airways, Gastrointestinal tract
stress[4][7]
) ) Helminth infection, Microbial
Tuft Cells Small intestine _
metabolites[2]
Connective tissue, Mucosal Allergic reactions, Pathogen
Mast Cells

surfaces

encounters[4][8]

Eosinophils & Basophils

Inflammatory sites

Allergic inflammation[1][4]

Macrophages

Lungs, Various tissues

Pathogen-associated

molecular patterns (PAMPS)[1]
[4]

IL-25 Signaling Pathway

IL-25 exerts its effects by binding to a heterodimeric receptor complex composed of IL-17RA

and IL-17RB.[9][10] This binding initiates downstream signaling cascades primarily through the

adaptor protein Actl, leading to the activation of NF-kB and MAPK pathways.[7] A novel, Act1-

independent pathway involving the activation of STAT5 has also been identified, which is

critical for the induction of type 2 cytokines.[9][10]
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Caption: IL-25 Signaling Pathways.

Principle of the Method

The detection of intracellular IL-25 requires a multi-step process. First, cells isolated from
tissues are stimulated in vitro to induce cytokine production. During this stimulation, a protein
transport inhibitor (e.g., Brefeldin A or Monensin) is added to block the secretion of IL-25,
causing it to accumulate within the Golgi apparatus and endoplasmic reticulum.[11][12]
Subsequently, cells are stained for surface markers to identify the cell lineage. The cells are
then fixed to preserve their morphology and antigenicity, and permeabilized to allow an anti-IL-
25 antibody to enter the cell and bind to the intracellular cytokine. Finally, the cells are analyzed
on a flow cytometer.
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1. Single-Cell Suspension
(e.g., from lung, spleen, lamina propria)
2. In Vitro Stimulation
(e.g., PMA/lonomycin, 4-6 hours)

:

3. Add Protein Transport Inhibitor
(e.g., Brefeldin A for last 4 hours)

4. Surface Marker Staining
(Live cells, 4°C, 20-30 min)

5. Fixation & Permeabilization
(e.g., Cytofix/Cytoperm™)

6. Intracellular Staining
(Anti-IL-25 antibody)

(7. Flow Cytometry AcquisitiorD
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Caption: Intracellular Cytokine Staining Workflow.

Experimental Protocols
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Protocol 1: Preparation of Single-Cell Suspension (from
Murine Lung)

Perfuse the mouse lungs with cold PBS through the right ventricle until the lungs appear
white.

Dissect the lungs and place them in a gentleMACS C Tube containing 2 mL of RPMI
medium.

Add 1 mL of an enzyme cocktail (e.g., Collagenase D at 1 mg/mL and DNase | at 30 U/mL)
to the C Tube.

Run the gentleMACS Dissociator using the "m_lung_01" program.

Incubate the tube at 37°C for 30 minutes with gentle agitation.

Run the gentleMACS Dissociator again using the "m_lung_02" program.

Filter the cell suspension through a 70 pum cell strainer into a 50 mL conical tube.

Wash the C Tube and strainer with 10 mL of RPMI + 10% FBS to maximize cell recovery.
Centrifuge at 350 x g for 7 minutes at 4°C. Discard the supernatant.

Resuspend the pellet in 5 mL of ACK lysing buffer for 5 minutes at room temperature to lyse
red blood cells.

Add 20 mL of RPMI + 10% FBS to neutralize the ACK buffer. Centrifuge at 350 x g for 7
minutes at 4°C.

Resuspend the cell pellet in complete RPMI medium and perform a cell count using a
hemocytometer or automated cell counter. Assess viability with Trypan Blue.

Protocol 2: In Vitro Stimulation for IL-25 Production

Resuspend the single-cell suspension in complete RPMI medium at a concentration of 2 x
106 cells/mL.
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e Plate 1 mL of the cell suspension into each well of a 24-well plate.

o Add the desired stimulation reagents. For a polyclonal, non-specific stimulation to assess the
maximal potential for IL-25 production, use a cell stimulation cocktail.

 Incubate for a total of 4-6 hours at 37°C, 5% CO-.
» For the final 4 hours of incubation, add a protein transport inhibitor.[11][12]

 After incubation, harvest the cells by gently pipetting and transfer them to FACS tubes.

Working ) ]
Reagent . Incubation Time Purpose
Concentration
Cell Stimulation Potent, polyclonal
) 1X (manufacturer's o
Cocktail (e.g., PMA + ) 4-6 hours activation of many cell
) recommendation)
lonomycin) types[13]
_ Protein transport
) Final 4 hours of S )
Brefeldin A 1-5 pg/mL inhibitor (Golgi
culture
blocker)[11]
] Protein transport
] Final 4-6 hours of S )
Monensin ~2 UM inhibitor (Golgi

culture
blocker)[11]

Protocol 3: Staining for Surface Markers and
Intracellular IL-25

This protocol should be performed on ice and protected from light where possible.

e Harvest & Wash: Harvest stimulated cells and wash once with 2 mL of FACS Buffer (PBS +
2% FBS + 0.09% Sodium Azide). Centrifuge at 350 x g for 5 minutes.

e Fc Block: Resuspend the cell pellet in 100 pL of FACS buffer containing an Fc receptor
blocking antibody (e.g., anti-CD16/CD32 for mouse, or Human TruStain FcX™ for human) to
prevent non-specific antibody binding. Incubate for 10 minutes on ice.[14]
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e Surface Staining: Without washing, add the cocktail of fluorochrome-conjugated surface
marker antibodies directly to the cells. Incubate for 20-30 minutes on ice in the dark.[11][15]

e Wash: Add 2 mL of FACS Buffer, centrifuge at 350 x g for 5 minutes, and discard the
supernatant.

o Fixation & Permeabilization: Resuspend the cell pellet in 250 L of a
fixation/permeabilization solution (e.g., BD Cytofix/Cytoperm™ or eBioscience™ Foxp3 /
Transcription Factor Staining Buffer Set). Vortex gently and incubate for 20-30 minutes at
room temperature in the dark.[15][16]

e Wash: Add 2 mL of 1X Permeabilization/Wash Buffer (provided with the kit). Centrifuge at
500 x g for 5 minutes and discard the supernatant. Repeat this wash step. Saponin-based
permeabilization is reversible, so it is critical to keep the permeabilization agent in all
subsequent buffers.[13]

« Intracellular Staining: Resuspend the permeabilized cell pellet in 100 pL of 1X
Permeabilization/Wash Buffer containing the anti-IL-25 antibody. Incubate for 30-45 minutes
at room temperature in the dark.

e Final Washes: Wash the cells twice with 2 mL of 1X Permeabilization/Wash Buffer,
centrifuging at 500 x g for 5 minutes after each wash.

o Resuspension: Resuspend the final cell pellet in 300-500 puL of FACS Buffer. The samples
are now ready for analysis on a flow cytometer.

| Example Antibody Panel for Murine IL-25+ ILC2s | | :--- | :--- | :--- | | Marker | Fluorochrome |
Purpose | | Viability Dye | e.g., Zombie NIR™, Fixable Viability Dye eFluor™ 780 | Exclude
dead cells | | CD45 | e.g., AF700 | Identify hematopoietic cells | | Lineage Cocktail (CD3e, CDA4,
CD8a, CD11b, CD11c, CD19, Gr-1, NK1.1, FceRI) | e.g., Biotin + Streptavidin-PE-Cy5 |
Exclude major hematopoietic lineages to enrich for ILCs | | CD127 (IL-7Ra) | e.g., PE-Cy7 | ILC
marker | | IL-17RB (CD217) | e.g., PE | ILC2 marker, IL-25 receptor subunit[5] | | ST2 (IL-33R) |
e.g., APC | ILC2 marker | | IL-25 | e.g., FITC, PerCP | Target intracellular cytokine |

Data Analysis and Gating Strategy

A sequential gating strategy is essential to accurately identify the target population.[17][18]
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Caption: Hierarchical Gating Strategy for IL-25+ ILC2s.
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Gate P1 (Debris Exclusion): Use a Forward Scatter (FSC-A) vs. Side Scatter (SSC-A) plot to
gate on the main cell populations, excluding debris with low FSC and SSC signals.[17]

Gate P2 (Singlet Gate): Create a new plot of the P1-gated cells. Use FSC-Area vs. FSC-
Height (or FSC-Width) to exclude doublets and aggregates.[17]

Gate P3 (Viability Gate): From the singlet gate, use a plot of the viability dye vs. FSC-A to
gate on the live (dye-negative) population.

Gate P4 (Leukocyte Gate): Gate on CD45-positive cells to select all hematopoietic cells.

Gate P5 (Lineage Negative Gate): From the CD45+ gate, create a plot for your lineage
markers vs. a key ILC marker like CD127. Gate on the Lineage-negative, CD127-positive
population.

Gate P6 (ILC2 Gate): From the Lin-CD127+ gate, use markers like ST2 and IL-17RB to
identify the ILC2 population (ST2+ and/or IL-17RB+).[19]

Gate P7 (IL-25+ Gate): Finally, view the ILC2 population on a histogram or a dot plot
showing IL-25 fluorescence. Use an isotype control or an unstimulated sample to set the
gate for IL-25 positivity.

Troubleshooting
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Issue

Possible Cause(s)

Solution(s)

High Background Staining

- Insufficient washing- Non-
specific antibody binding-

Dead cells present

- Increase wash steps- Include
Fc block step; titrate
antibodies- Use a viability dye

and gate on live cells

No/Weak IL-25 Signal

- Ineffective cell stimulation-
Protein transport inhibitor not
working or added too late-
Incorrect antibody clone or
concentration-
Permeabilization was

incomplete

- Optimize stimulation time and
reagents[12]- Ensure inhibitor
is added for the final 4-6 hours
of culture- Titrate antibody;
confirm it's validated for
intracellular flow- Use a
commercial
fixation/permeabilization kit as

recommended

Poor Cell Viability

- Harsh tissue dissociation-
Over-stimulation leading to

activation-induced cell death

- Optimize enzyme
concentrations and incubation
times- Reduce stimulation time

or reagent concentration

Poor Surface Marker
Resolution after

Permeabilization

- Some epitopes are sensitive
to fixation/permeabilization

agents

- Stain for surface markers
before the fixation step[11][12]-
Test different
fixation/permeabilization

buffers

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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